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Compound of Interest

Compound Name: 5-Chloro-2-cyclopropylpyrimidine
CAS No.: 89622-78-6
Cat. No.: B3058474

Executive Summary & Compound Identity

5-Chloro-2-cyclopropylpyrimidine is a lipophilic pyrimidine building block. It serves as the
core structural scaffold for the auxin-mimic herbicide Aminocyclopyrachlor and various
pharmaceutical intermediates. Unlike its highly soluble derivatives (e.g., carboxylic acids), the
naked scaffold exhibits distinct lipophilicity and stability profiles that require specific handling
during assay development.

Chemical Identity
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Property Detail
Compound Name 5-Chloro-2-cyclopropylpyrimidine
Pyrimidine ring substituted at C2 (cyclopropyl)
Structure
and C5 (chloro)
Not widely listed (Closely related:
Aminocyclopyrachlor CAS 858956-08-8; 2-
CAS Number o
Chloro-5-cyclopropylpyrimidine CAS 166740-44-
9)
Molecular Formula C7H7CIN2
Molecular Weight 154.60 g/mol

) o Intermediate for SNAr functionalization;
Primary Application .
Fragment-based Drug Discovery (FBDD)

Critical Note on Regiochemistry: Researchers must distinguish this scaffold from its isomer, 2-
Chloro-5-cyclopropylpyrimidine (CAS 166740-44-9). The 5-chloro-2-cyclopropyl! orientation is
electronically distinct, making the C4/C6 positions susceptible to nucleophilic attack, whereas

the 2-chloro isomer is a reactive electrophile at C2.

Physicochemical Profile

The solubility and stability of this compound are governed by the electron-deficient pyrimidine
ring and the lipophilic cyclopropyl moiety.

Predicted vs. Experimental Properties
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Property

Value (Predicted/Analog*)

Context & Implications

LogP (Octanol/Water)

21-25

Moderately lipophilic. Requires
organic co-solvents (DMSO,

EtOH) for aqueous assays.

pKa (Conjugate Acid)

~1.5-20

The pyrimidine nitrogens are
weakly basic. It remains
neutral at physiological pH
(7.4).

Water Solubility

< 0.5 mg/mL

Poorly soluble in pure water.
High solubility in organic

solvents.

Polar Surface Area (PSA)

25.8 A2

High membrane permeability
predicted; suitable for cell-

based assays.

Melting Point

35-45°C

Low melting solid (often an
oil/solid mixture at RT). Handle
with care to avoid liquefaction

during weighing.

*Data extrapolated from structural analogs (5-chloropyrimidine and aminocyclopyrachlor core)

due to limited direct experimental reports for the naked scaffold.

Solubility Data & Solvent Compatibility
Solvent Selection Matrix

The compound follows a "Lipophilic Weak Base" solubility profile.
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Usage
Solvent Solubility Rating Max Conc. (Est.)[1] < .
Recommendation

Preferred Stock
DMSO Excellent > 50 mM Solvent. Stable for >3
months at -20°C.

Suitable for biological
Ethanol Good >20 mM assays sensitive to
DMSO.

Do not use for stock
Water (pH 7) Poor <1mM preparation.
Precipitation risk high.

Protonation of
pyrimidine N

0.1 M HCI Moderate ~5-10 mM enhances solubility,
but stability may
decrease over time.

Ideal for synthesis and
Acetone/DCM Excellent > 100 mM transfer; not for

biological assays.

Dissolution Protocol (Self-Validating)

To ensure accurate concentration in biological assays, follow this "Step-Down" dilution method:

Primary Stock: Dissolve neat compound in 100% DMSO to reach 10 mM. Vortex for 30
seconds. Visual check: Solution must be clear.

Intermediate Stock: Dilute 10 mM stock 1:10 into Ethanol or PEG-400 (optional step to
reduce DMSO shock).

Working Solution: Spike into aqueous buffer (PBS/Media) while vortexing.

o Critical Limit: Maintain final DMSO concentration < 1.0% (v/v) to prevent compound

precipitation.
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o Validation: Measure Absorbance (UV 254 nm) of the buffer solution immediately. If OD is
<90% of theoretical, precipitation has occurred.

Stability Profile
A. Hydrolytic Stability

The 5-chloro-2-cyclopropylpyrimidine core is highly stable to hydrolysis under neutral and
acidic conditions.

e pH 1-9: Stable. The cyclopropy! group is robust, and the 5-ClI substituent deactivates the ring
against hydration.

e pH > 10: Potential risk. Strong bases at elevated temperatures (>60°C) may displace the 5-
chloro group or attack C4/C6 (SNAr mechanism).

B. Photostability

o Sensitivity: Moderate. Pyrimidine derivatives can undergo photo-oxidation or ring-opening
under intense UV light.

o Data Proxy: The herbicide derivative Aminocyclopyrachlor has a soil photolysis half-life
(DT50) of 3—112 days, suggesting the core ring is relatively robust but eventually
degradable.

o Storage: Store in amber vials.

C. Thermal Stability

e Solid State: Stable up to >150°C (short term).
e Solution: Stable in DMSO at RT for 24 hours.

Experimental Protocols
Workflow 1: Kinetic Solubility Assay (High Throughput)

Objective: Determine the "precipitation limit" in aqueous buffer.

e Preparation: Prepare a 10 mM stock in DMSO.
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e Dosing: Add 5 pL of stock to 245 uL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final
conc: 200 uM, 2% DMSO).

e Incubation: Shake at 500 rpm for 2 hours at 25°C.
« Filtration: Filter using a 0.45 um filter plate to remove precipitates.
e Quantification: Measure UV absorbance at 254 nm and 280 nm.

e Calculation:

Workflow 2: Metabolic Stability (Microsomal Stability)

Objective: Assess susceptibility to oxidative metabolism (P450).
e System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.
o Cofactor: NADPH regenerating system (1 mM).

e Substrate: 1 uM 5-Chloro-2-cyclopropylpyrimidine.

o Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into Acetonitrile (containing Internal
Standard).

e Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

o Mechanistic Insight: The cyclopropyl ring is a potential site for P450 oxidation (ring
opening or hydroxylation). The 5-ClI group blocks metabolic attack at the C5 position.

Visualization of Stability Logic
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Figure 1: Stability decision tree for 5-Chloro-2-cyclopropylpyrimidine under various

environmental and biological conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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